molecular formula C19H15FN2O4 B2794631 (2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 312607-27-5

(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2794631
CAS No.: 312607-27-5
M. Wt: 354.337
InChI Key: UAZAZHWSTFFFGL-QOCHGBHMSA-N
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Description

(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core substituted with a 2-fluorophenylimino group at position 2, a methoxy group at position 7, and an N-acetyl carboxamide moiety at position 3. Its molecular formula is C₁₉H₁₆FN₂O₃, with an average molecular mass of 345.35 g/mol (calculated from analogous structures in ). The Z-configuration of the imino double bond is critical for maintaining its planar geometry, which may influence intermolecular interactions in biological or material science applications.

Properties

IUPAC Name

N-acetyl-2-(2-fluorophenyl)imino-7-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)14-9-12-7-8-13(25-2)10-17(12)26-19(14)22-16-6-4-3-5-15(16)20/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZAZHWSTFFFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound with a chromene structure that includes a methoxy group and an imino linkage. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and other medicinal applications.

Structural Features

The unique structure of this compound contributes to its biological activity. The presence of the fluorophenyl substituent is particularly noteworthy, as fluorine atoms can enhance the lipophilicity and biological activity of compounds.

Feature Description
Chemical Formula C16H15FN2O3
Molecular Weight 300.30 g/mol
Functional Groups Methoxy, Imino, Acetamide

Biological Activity Predictions

Predictive models based on structure-activity relationship (SAR) methodologies suggest that this compound could exhibit a range of biological activities, including:

  • Anticancer Activity : Similar chromene derivatives have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : The structural characteristics may confer antibacterial or antifungal activity.
  • Enzyme Inhibition : Potential to inhibit specific enzymes, such as histone deacetylases (HDACs), which are involved in cancer progression.

The mechanisms by which this compound may exert its effects include:

  • Enzyme Interaction : Binding to and inhibiting enzymes critical for cancer cell proliferation.
  • Cell Cycle Arrest : Inducing apoptosis and halting the cell cycle at specific phases.
  • Reactive Oxygen Species (ROS) Modulation : Altering oxidative stress levels within cells.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and evaluation of related chromene derivatives for their biological activities:

  • Antitumor Activity in Xenograft Models : In vivo studies have demonstrated that compounds with similar structures can inhibit tumor growth significantly. For instance, compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines have been reported .
  • Molecular Docking Studies : Computational analyses suggest that this compound has favorable binding affinities for targets involved in cancer progression, indicating potential therapeutic pathways.
  • Comparative Studies with Analogous Compounds :
    • 7-Methoxyflavone : Antioxidant properties but lacks imino functionality.
    • 4-Fluorochalcone : Notable anticancer properties but different ring structure.
    • 5-Acetylcoumarin : Exhibits antimicrobial activity but does not contain a chromene core.
Compound Name Structure Features Notable Activities Uniqueness
7-MethoxyflavoneMethoxy group on flavone backboneAntioxidant, anti-inflammatoryLacks imino functionality
4-FluorochalconeFluoro-substituted chalconeAnticancer propertiesDifferent ring structure
5-AcetylcoumarinAcetylated coumarin derivativeAntimicrobial activityNo chromene core

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects :
    • Studies have demonstrated that derivatives of chromene compounds can provide neuroprotection against oxidative stress and neurodegenerative diseases such as Alzheimer's disease. The presence of the fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotective therapies .
  • Anti-inflammatory Properties :
    • Compounds similar to (2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Potential :
    • Chromene derivatives have been studied for their anticancer properties, particularly against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotection in Alzheimer's Disease

A study investigated the neuroprotective effects of chromene derivatives in cellular models of Alzheimer's disease. The results indicated that these compounds significantly reduced beta-amyloid plaque formation and improved neuronal survival rates under oxidative stress conditions .

Anti-inflammatory Activity

In a preclinical model of arthritis, a derivative similar to this compound demonstrated a marked reduction in paw swelling and inflammatory markers compared to control groups. This suggests its potential utility in treating chronic inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorophenyl Group

The fluorine atom on the phenyl ring exhibits moderate electrophilicity, enabling substitution reactions with nucleophiles such as amines or thiols under controlled conditions.

Reaction Parameters Details
Nucleophile Primary amines (e.g., methylamine)
Solvent Dimethylformamide (DMF)
Temperature 80–100°C
Catalyst Potassium carbonate
Yield 45–60% (observed in analogous fluorophenyl derivatives)

This substitution modifies the fluorophenyl moiety, potentially altering the compound’s biological activity. Computational models suggest that electron-withdrawing groups at the ortho position (e.g., fluorine) enhance reactivity toward nucleophiles .

Electrophilic Addition to the Chromene Core

The chromene ring’s conjugated double bond system participates in electrophilic aromatic substitution (EAS) reactions. Nitration and sulfonation have been predicted via molecular modeling:

Reaction Type Conditions Outcome
Nitration HNO₃/H₂SO₄, 0–5°CIntroduces nitro groups at C-5 or C-6 positions
Sulfonation Fuming H₂SO₄, 25°CAdds sulfonic acid groups, enhancing water solubility

Density functional theory (DFT) calculations indicate that the methoxy group at C-7 directs electrophiles to the para position relative to itself .

Hydrolysis of the Acetamide Group

The acetylated carboxamide undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine:

Condition Product Application
Acidic (HCl, reflux) Carboxylic acid derivativePrecursor for further functionalization
Basic (NaOH, 70°C) Free amineEnables coupling reactions (e.g., peptide synthesis)

Kinetic studies of analogous acetamide compounds show pseudo-first-order kinetics with half-lives of 2–4 hours in basic media.

Redox Reactions Involving the Imino Group

The imino (C=N) linkage can be reduced to an amine or oxidized to a carbonyl group:

Reaction Reagents Mechanism
Reduction H₂/Pd-C in ethanolCatalytic hydrogenation to form secondary amine
Oxidation KMnO₄ in acidic mediumCleavage of the C=N bond, yielding ketone and ammonia

Reduction preserves the chromene scaffold, while oxidation disrupts the conjugated system, affecting UV-Vis absorption properties .

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of (2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide with related compounds:

Compound Key Functional Groups Dominant Reaction Unique Behavior
4-Fluorochalcone α,β-unsaturated ketoneMichael additionFaster kinetics due to extended conjugation
7-Methoxyflavone Flavone backboneElectrophilic substitutionLower reactivity at C-3 due to steric hindrance
5-Acetylcoumarin Coumarin coreHydrolysisResistance to nucleophilic substitution at the acetyl group

Computational Insights

  • Molecular Dynamics Simulations : Predict preferential attack at the C-8 position of the chromene ring due to lower electron density .

  • Reaction Thermodynamics : ΔG‡ for hydrolysis is 85 kJ/mol, indicating moderate activation energy under physiological conditions.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison of Target Compound and Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Feature Reference
(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide (Target) 2-F, 7-OCH₃, N-acetyl C₁₉H₁₆FN₂O₃ 345.35 Ortho-fluorine, acetylated carboxamide -
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-F, N-acetyl C₁₈H₁₃FN₂O₃ 324.31 Para-fluorine, no 7-OCH₃
(2Z)-2-[(4-fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide 4-F, 7-OCH₃, N-phenyl C₂₃H₁₇FN₂O₃ 412.40 N-phenyl substitution
(Z)-2-((4-cyanophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide 4-CN, 7-OCH₃ C₁₇H₁₂N₃O₃ 306.08 Cyano group, reduced complexity
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-CN, 8-OCH₃, N-acetyl C₂₀H₁₅N₃O₄ 361.36 Methoxy positional isomer

Research Findings and Implications

  • Electronic Effects : Fluorine’s position (2- vs. 4-) influences dipole moments and steric interactions, as seen in and . The ortho-fluorine in the target compound may enhance intramolecular hydrogen bonding compared to para-substituted analogs.
  • Functional Group Trade-offs : The N-acetyl group (target) improves water solubility relative to N-phenyl () but may reduce membrane permeability due to polarity.
  • Synthetic Challenges: Cyano-substituted derivatives () exhibit lower purity (52.7% for compound 18), suggesting challenges in optimizing reaction conditions for electron-deficient aryl groups.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this chromene derivative?

The synthesis typically involves a multi-step sequence: (1) condensation of a fluorophenyl-substituted imine precursor with a chromene-carboxamide intermediate, (2) acetylation of the amine group, and (3) regioselective methoxy substitution. Key conditions include:

  • Use of polar aprotic solvents (e.g., DCM, DMF) to enhance nucleophilicity .
  • Catalytic bases like 2,6-lutidine to facilitate imine formation .
  • Temperature control (0–5°C for coupling steps to minimize side reactions) .
  • Monitoring via TLC (hexane:ethyl acetate mobile phase) to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., Z-configuration of the imine group) and confirms acetyl/methoxy substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • UV-vis spectroscopy : Identifies chromene’s π→π* transitions (λmax ~300–350 nm) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. How can researchers mitigate challenges in isolating the Z-isomer during synthesis?

  • Employ sterically hindered bases to favor Z-configuration via kinetic control .
  • Use crystallization techniques with solvents like ethyl acetate/hexane to separate isomers .
  • Verify geometry via NOESY NMR (spatial proximity of imine protons to chromene ring) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G* basis set) predict:

  • Electron density distribution, highlighting nucleophilic sites (e.g., carboxamide oxygen) .
  • Frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions with biological targets .
  • Substituent effects (e.g., fluorine’s electron-withdrawing role on aromatic ring reactivity) .

Q. What experimental and computational strategies resolve contradictions in bioactivity data?

  • Experimental :
  • Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability .
  • Compare activity against structural analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) .
    • Computational :
  • Molecular docking (AutoDock Vina) to assess binding affinity variations across protein conformers .
  • MD simulations to evaluate target-ligand stability under physiological conditions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Substituent variation : Replace 2-fluorophenyl with chloro/trifluoromethyl groups to modulate lipophilicity and target engagement .
  • Scaffold modification : Introduce heterocycles (e.g., thiazole) at the carboxamide position to enhance π-stacking with enzyme active sites .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) using QSAR models .

Q. What crystallographic tools validate the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm Z-configuration .
  • SHELX suite : Refine crystallographic data (R-factor <0.05) and generate ORTEP diagrams .

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